HMS-I1 Hydrobromide is a chemical probe for heterochromatin formation and function. It acts by disrupting heterochromatin-mediated transcriptional gene silencing.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
CAS No.: 1955554-15-0
Cat. No.: VC0530020
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955554-15-0 |
|---|---|
| Molecular Formula | C16H15BrN2O2 |
| Molecular Weight | 347.21 |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine;hydrobromide |
| Standard InChI | InChI=1S/C16H14N2O2.BrH/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14;/h2-5,8-10H,6-7H2,1H3;1H |
| Standard InChI Key | WJCDPYHXTLWAKI-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4.Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide possesses a complex heterocyclic structure that contributes to its specialized biological activity. The compound features a 2,3-dihydro-1,4-benzodioxin moiety connected to a 6-methylimidazo[1,2-a]pyridine system, with a hydrobromide salt form enhancing its stability and solubility characteristics for research applications. The molecular structure includes multiple ring systems with nitrogen-containing heterocycles that likely contribute to its biological activity profile.
The compound's molecular formula is C16H15BrN2O2, with a precise molecular weight of 347.21 g/mol. This structure is formally identified through its unique CAS registry number 1955554-15-0, which distinguishes it from structurally related compounds in chemical databases. The compound contains two oxygen atoms within the benzodioxin ring system, two nitrogen atoms in the imidazopyridine portion, and a bromine atom as part of the hydrobromide salt formation.
Structural Identification Parameters
The compound can be precisely identified through several standardized chemical descriptors that facilitate its accurate representation in scientific literature and databases. These parameters allow researchers to unambiguously identify the compound across different nomenclature systems:
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IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine;hydrobromide
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Standard InChI: InChI=1S/C16H14N2O2.BrH/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14;/h2-5,8-10H,6-7H2,1H3;1H
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Standard InChIKey: WJCDPYHXTLWAKI-UHFFFAOYSA-N
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SMILES Notation: CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4.Br
Physical and Chemical Properties
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide typically appears as a solid powder under standard laboratory conditions. The compound demonstrates specific solubility characteristics that influence its handling in research settings. It exhibits good solubility in dimethyl sulfoxide (DMSO), making this solvent the preferred choice for preparing stock solutions for biological assays and experiments.
Biological Activity and Function
The principal biological function of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide lies in its activity as a chemical probe for investigating heterochromatin formation and function. Heterochromatin represents densely packed chromatin regions typically associated with gene silencing and regulation of genomic stability. The compound acts specifically by disrupting heterochromatin-mediated transcriptional gene silencing mechanisms.
This disruption of heterochromatin-mediated gene silencing makes the compound particularly valuable for epigenetic research, where understanding the mechanisms of chromatin remodeling and gene expression regulation is crucial. By interfering with these processes, researchers can gain insights into:
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Epigenetic regulation mechanisms
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Heterochromatin assembly and maintenance
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Transcriptional silencing pathways
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Potential implications for diseases involving epigenetic dysregulation
Research Applications and Methodological Considerations
As a specialized chemical probe, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide has specific research applications primarily in molecular biology and epigenetics. Its utility stems from its ability to selectively disrupt heterochromatin-mediated processes, allowing researchers to investigate the functional consequences of heterochromatin alterations.
Experimental Applications
The compound can be employed in various experimental contexts including:
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Cell culture studies investigating chromatin dynamics
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Investigation of gene silencing mechanisms
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Analysis of heterochromatin protein interactions
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Epigenetic research focused on chromatin structure and function
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Potential therapeutic target identification for chromatin-associated disorders
Comparative Analysis with Related Compounds
To contextualize the properties and applications of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide, a comparative analysis with structurally or functionally related compounds provides valuable insights. The following table presents key parameters for comparison:
| Parameter | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide | Related Benzodioxin Derivatives | Typical Imidazopyridine Compounds |
|---|---|---|---|
| CAS Number | 1955554-15-0 | Varies by specific compound | Varies by specific compound |
| Molecular Weight | 347.21 g/mol | Typically 250-400 g/mol | Typically 200-350 g/mol |
| Primary Target | Heterochromatin formation and function | Varies (often neurological or cardiovascular) | Often targets GABA receptors |
| Mechanism | Disruption of heterochromatin-mediated gene silencing | Varies by specific compound | Often allosteric modulation |
| Typical Applications | Epigenetic research | Pharmaceutical research, neuroscience | Anxiolytic research, sleep disorders |
| Solubility Profile | DMSO-soluble | Often requires organic solvents | Variable, often DMSO-soluble |
| Typical Working Concentration | Experiment-dependent | Nanomolar to micromolar range | Nanomolar to micromolar range |
This comparative analysis highlights the specialized nature of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide compared to other compounds sharing structural elements but targeting different biological pathways.
Quality Control and Analytical Considerations
For research integrity and reproducibility, quality control measures for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide are essential. Research-grade material typically requires purity exceeding 98%, which should be verified through appropriate analytical methods. Common analytical approaches for characterization include:
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High-performance liquid chromatography (HPLC) for purity assessment
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis for composition confirmation
Each batch of the compound should be accompanied by a Certificate of Analysis detailing purity specifications and analytical results to ensure experimental reliability.
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